molecular formula C14H19ClN2O B2861606 3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride CAS No. 2225144-63-6

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride

Cat. No.: B2861606
CAS No.: 2225144-63-6
M. Wt: 266.77
InChI Key: XAHWKCCKWWYWFM-UHFFFAOYSA-N
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Description

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride is a chemical compound with a complex structure that includes a nitrile group, a methylphenyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methylacetophenone with a suitable amine to form an intermediate compound.

    Nitrile group introduction: The intermediate is then reacted with a nitrile source, such as acetonitrile, under specific conditions to introduce the nitrile group.

    Hydrochloride salt formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{Methyl[1-(4-chlorophenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride
  • 3-{Methyl[1-(4-fluorophenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride

Uniqueness

3-{Methyl[1-(4-methylphenyl)-1-oxopropan-2-yl]amino}propanenitrile hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring

Properties

IUPAC Name

3-[methyl-[1-(4-methylphenyl)-1-oxopropan-2-yl]amino]propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-11-5-7-13(8-6-11)14(17)12(2)16(3)10-4-9-15;/h5-8,12H,4,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHWKCCKWWYWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N(C)CCC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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